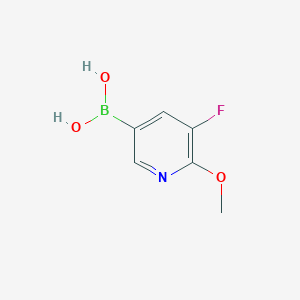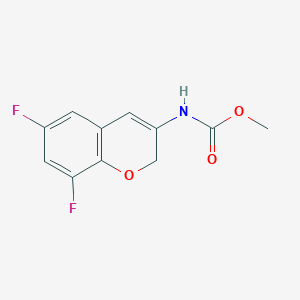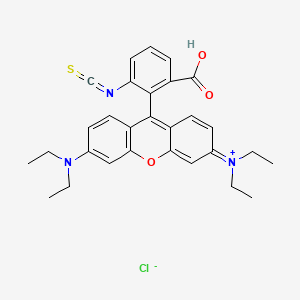
Acide (5-fluoro-6-méthoxypyridin-3-yl)boronique
Vue d'ensemble
Description
“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO3 . It is a solid substance at 20 degrees Celsius and should be stored at temperatures between 0-10°C . This compound is sensitive to heat .
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group, a methoxy group, and a fluorine atom attached at different positions . The average molecular weight is 170.934 Da .Chemical Reactions Analysis
While specific chemical reactions involving “(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” are not detailed in the search results, boronic acids are known to be used in various chemical reactions. For instance, they are used in the Suzuki-Miyaura cross-coupling reaction, an important reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .Physical And Chemical Properties Analysis
“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is a white to off-white powder . It has a molecular formula of C6H7BFNO3 . The InChI Key is ISDFOFZTZUILPE-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthèse organique
Acide (5-fluoro-6-méthoxypyridin-3-yl)boronique : est un réactif précieux en synthèse organique, notamment dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour former des liaisons carbone-carbone, une étape indispensable dans la synthèse de divers composés organiques. Le groupe acide boronique réagit avec des composés contenant des halogènes en présence d'un catalyseur au palladium, conduisant à la formation de molécules complexes utilisées dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques.
Recherche pharmaceutique
Ce composé sert de précurseur dans la synthèse de dérivés de pyridylméthylpyridine, qui sont de puissants inhibiteurs de la 11β-hydroxylase (CYP11B1) . Les inhibiteurs de cette enzyme sont importants dans le traitement du syndrome de Cushing et pourraient potentiellement être utilisés pour traiter d'autres affections liées à la surproduction de corticostéroïdes.
Science des matériaux
En science des matériaux, l'this compound est utilisé pour créer des capsules fluorescentes de type M2L4, où M représente un métal tel que Pt, Zn, Pd, Cu, Ni, Co et Mn . Ces capsules ont des applications potentielles dans la détection, l'imagerie et comme catalyseurs dans diverses réactions chimiques.
Safety and Hazards
“(5-Fluoro-6-methoxypyridin-3-yl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye damage, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Mécanisme D'action
Target of Action
The primary target of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is the transition metal catalysts used in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura coupling . These catalysts facilitate the formation of new carbon-carbon bonds, a critical process in organic synthesis .
Mode of Action
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers its organoboron group to the transition metal catalyst . This is followed by an oxidative addition where the catalyst donates electrons to form a new bond .
Biochemical Pathways
The primary biochemical pathway affected by (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is the Suzuki–Miyaura coupling . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis and is widely used in the production of pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that (5-Fluoro-6-methoxypyridin-3-yl)boronic acid may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The action of (5-Fluoro-6-methoxypyridin-3-yl)boronic acid is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups , suggesting that (5-Fluoro-6-methoxypyridin-3-yl)boronic acid can be effective in diverse chemical environments.
Propriétés
IUPAC Name |
(5-fluoro-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWTXKZPAZAQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660175 | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
856250-60-7 | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)

![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)


![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)
amine](/img/structure/B1461602.png)






